3-Amino-3-(3-iodophenyl)propanamide
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Overview
Description
3-Amino-3-(3-iodophenyl)propanamide: is an organic compound with the molecular formula C9H11IN2O It is characterized by the presence of an amino group, an iodophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-iodophenyl)propanamide typically involves the reaction of 3-iodobenzaldehyde with nitromethane to form 3-iodo-β-nitrostyrene. This intermediate is then reduced to 3-iodo-β-phenylethylamine, which is subsequently acylated with acryloyl chloride to yield the desired product .
Industrial Production Methods: the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as reduction and acylation reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(3-iodophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
3-Amino-3-(3-iodophenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-iodophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the iodophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 3-Amino-3-(4-iodophenyl)propanamide
- 3-Amino-3-(2-iodophenyl)propanamide
- 3-Amino-3-(3-bromophenyl)propanamide
Comparison: 3-Amino-3-(3-iodophenyl)propanamide is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. Compared to its brominated analog, the iodinated compound may exhibit different reactivity and binding properties due to the larger atomic radius and higher electronegativity of iodine .
Properties
Molecular Formula |
C9H11IN2O |
---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
3-amino-3-(3-iodophenyl)propanamide |
InChI |
InChI=1S/C9H11IN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |
InChI Key |
YTLFNWSCMOLPLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(CC(=O)N)N |
Origin of Product |
United States |
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